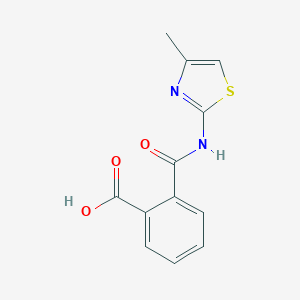
N-(4-Methyl-thiazol-2-yl)-phthalamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methyl-thiazol-2-yl)-phthalamic acid, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPA is a member of the thiazole family of compounds, which are known to have a variety of biological activities.
Wirkmechanismus
N-(4-Methyl-thiazol-2-yl)-phthalamic acid is believed to act as a competitive inhibitor of certain enzymes, such as carbonic anhydrase. It may also have other mechanisms of action, such as the modulation of protein-protein interactions.
Biochemical and Physiological Effects:
N-(4-Methyl-thiazol-2-yl)-phthalamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. N-(4-Methyl-thiazol-2-yl)-phthalamic acid has also been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-Methyl-thiazol-2-yl)-phthalamic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in research. However, N-(4-Methyl-thiazol-2-yl)-phthalamic acid may have limitations in terms of its specificity and selectivity for certain enzymes and proteins.
Zukünftige Richtungen
There are several future directions for research on N-(4-Methyl-thiazol-2-yl)-phthalamic acid. One area of interest is the development of N-(4-Methyl-thiazol-2-yl)-phthalamic acid analogs with improved selectivity and potency. Another area of interest is the investigation of the potential therapeutic applications of N-(4-Methyl-thiazol-2-yl)-phthalamic acid, such as in the treatment of cancer or inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-Methyl-thiazol-2-yl)-phthalamic acid and its effects on various biological systems.
Synthesemethoden
N-(4-Methyl-thiazol-2-yl)-phthalamic acid can be synthesized using a variety of methods, including the reaction of 4-methylthiazole-2-carboxylic acid with phthalic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of N-(4-Methyl-thiazol-2-yl)-phthalamic acid can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
N-(4-Methyl-thiazol-2-yl)-phthalamic acid has been shown to have a variety of potential applications in scientific research. It has been used as a ligand for the study of protein-ligand interactions, as well as a tool for the identification of new drug targets. N-(4-Methyl-thiazol-2-yl)-phthalamic acid has also been used as a probe for the study of enzyme activity and inhibition.
Eigenschaften
Produktname |
N-(4-Methyl-thiazol-2-yl)-phthalamic acid |
|---|---|
Molekularformel |
C12H10N2O3S |
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C12H10N2O3S/c1-7-6-18-12(13-7)14-10(15)8-4-2-3-5-9(8)11(16)17/h2-6H,1H3,(H,16,17)(H,13,14,15) |
InChI-Schlüssel |
DNTCZUHQOQFZCB-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



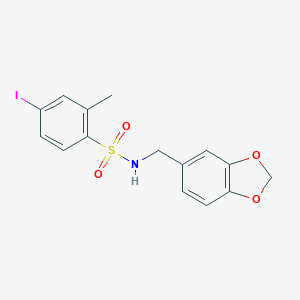
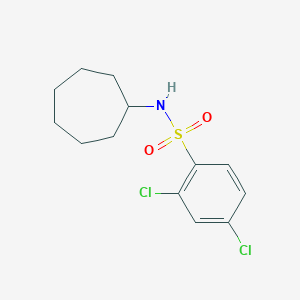
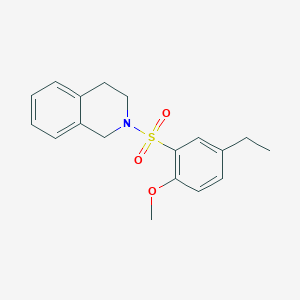
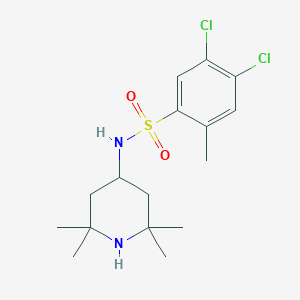
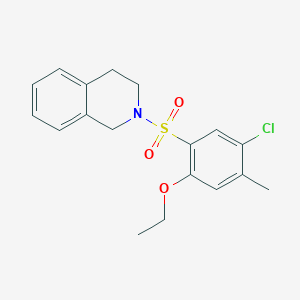
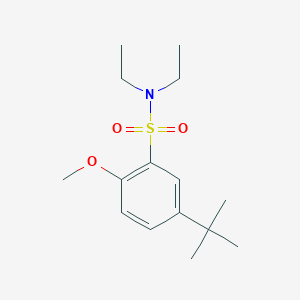
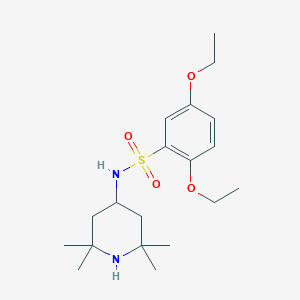
![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)
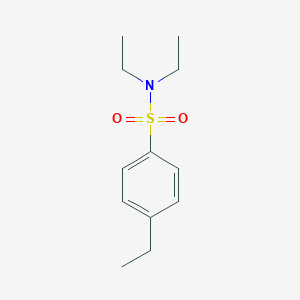
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)
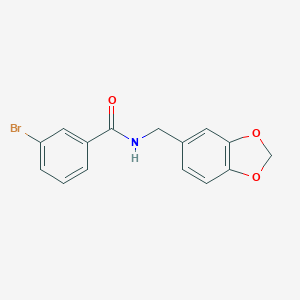
![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)
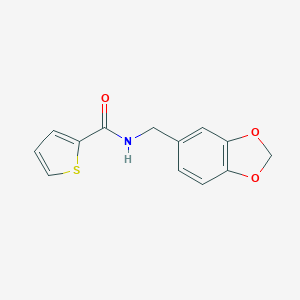
![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)